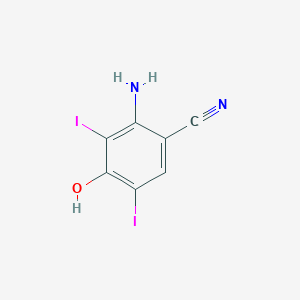

2-Amino-4-hydroxy-3,5-diiodobenzonitrile

Beschreibung

Significance of Benzonitrile (B105546) Scaffolds in Modern Medicinal and Chemical Science

Benzonitrile scaffolds, which consist of a benzene (B151609) ring attached to a cyano (-CN) group, are of paramount importance in the fields of medicinal and chemical science. The nitrile group is a versatile functional group that can participate in various chemical transformations, making it a valuable intermediate in organic synthesis. nih.govresearchgate.net In medicinal chemistry, the benzonitrile moiety is a common feature in a multitude of pharmaceutical agents. nih.govnih.gov The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can engage in important interactions with biological targets. nih.gov Its presence can influence a molecule's polarity, metabolic stability, and ability to cross cell membranes. Furthermore, the aromatic ring of the benzonitrile scaffold provides a template for the introduction of various substituents, allowing for the fine-tuning of a compound's properties.

Role of Halogenation and Hydroxylation in Modulating Aromatic Compound Reactivity and Interactions

The introduction of halogen atoms and hydroxyl groups onto an aromatic ring, a process known as halogenation and hydroxylation respectively, significantly alters the compound's physicochemical properties. libretexts.orgmasterorganicchemistry.commsu.edu Halogens, such as iodine, are known to increase a molecule's lipophilicity, which can enhance its ability to penetrate biological membranes. libretexts.org The large size and polarizability of iodine can also lead to specific halogen bonding interactions with biological macromolecules. From a reactivity standpoint, halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Structural Elucidation and Naming Convention of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile

The structure of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile is defined by a central benzene ring with five substituents. Following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the principal functional group, the nitrile (-CN), is assigned position 1 on the benzene ring. The substituents are then numbered to give them the lowest possible locants. Consequently, the amino group (-NH2) is at position 2, the hydroxyl group (-OH) at position 4, and the two iodine atoms at positions 3 and 5.

Table 1: Structural and Chemical Information for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile

| Property | Value |

|---|---|

| IUPAC Name | 2-Amino-4-hydroxy-3,5-diiodobenzonitrile |

| Molecular Formula | C7H3I2N2O |

| InChI | InChI=1S/C7H3I2N2O/c8-5-3(10)1-4(11)6(9)2-7(5)12/h1,11H,10H2 |

| InChIKey | YWJCFJMYLBHXRN-UHFFFAOYSA-N |

Contextual Overview of Past Research on Related Aminobenzonitrile and Iodophenol Derivatives

While specific research on 2-Amino-4-hydroxy-3,5-diiodobenzonitrile is not extensively documented, a significant body of work exists for related aminobenzonitrile and iodophenol derivatives.

Aminobenzonitrile Derivatives: Research on aminobenzonitrile compounds has revealed a wide range of applications. For instance, p-aminobenzonitrile and its derivatives have been studied for their chemical reactivity and potential as building blocks in organic synthesis. acs.org In medicinal chemistry, various aminobenzonitrile derivatives have been investigated for their potential therapeutic properties, including their use as enzyme inhibitors and receptor modulators. mdpi.com The amino group's position and substitution pattern on the benzonitrile ring are crucial in determining the compound's biological activity.

Iodophenol Derivatives: Iodophenols are a class of compounds that have been explored for various applications, including their use as antiseptics and disinfectants. wikipedia.org In chemical synthesis, iodophenols serve as important intermediates for the introduction of iodine into more complex molecules. acs.orgrsc.org The position of the iodine atoms and the hydroxyl group on the phenol (B47542) ring influences their chemical reactivity and potential for further functionalization. google.com Research has also delved into the synthesis and properties of polyiodinated phenolic compounds. researchgate.net

Aims and Scope of Comprehensive Research on 2-Amino-4-hydroxy-3,5-diiodobenzonitrile

Given the established significance of the benzonitrile scaffold and the modulating effects of halogen and hydroxyl substituents, comprehensive research on 2-Amino-4-hydroxy-3,5-diiodobenzonitrile would be a logical and valuable endeavor. The primary aims of such research would be to:

Develop efficient and scalable synthetic routes to 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, allowing for its production in quantities sufficient for detailed investigation.

Thoroughly characterize its physicochemical properties , including its solubility, stability, and electronic properties, to build a foundational understanding of the molecule.

Investigate its chemical reactivity , exploring how the interplay of the amino, hydroxyl, iodo, and nitrile groups influences its participation in various organic reactions.

Explore its potential applications in materials science and as a scaffold for the synthesis of more complex molecules with potential biological activity.

The scope of this research would initially focus on fundamental chemical studies, laying the groundwork for potential future explorations into its utility in medicinal chemistry or other applied sciences.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the established synthetic routes, chemical transformations, or advanced synthetic strategies for the compound 2-Amino-4-hydroxy-3,5-diiodobenzonitrile .

The search results contain information on related, but distinct, chemical topics:

General synthetic methods for various substituted 2-aminobenzonitriles . researchgate.netcardiff.ac.uk

Synthesis of other heterocyclic compounds that may start from aminobenzonitrile precursors, such as quinazolines, aminoquinolines, or pyrimidines. researchgate.netcardiff.ac.ukgoogle.com

General methodologies for the iodination of hydroxyaromatic and aminoaromatic compounds, but without specific application to 2-amino-4-hydroxybenzonitrile. google.comgoogle.com

The synthesis and properties of 4-hydroxy-3,5-diiodobenzonitrile (Ioxynil), a potential precursor, but no subsequent amination reactions to produce the target compound are described. cymitquimica.commatrix-fine-chemicals.comlms-lab.de

Discussions on the synthesis of other functionalized benzonitriles and related structures. nih.govgoogle.comresearchgate.net

Without specific research findings on "2-Amino-4-hydroxy-3,5-diiodobenzonitrile," it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. Constructing a synthesis would require speculation based on general procedures for other molecules, which would not meet the required standard of factual accuracy. Therefore, the requested article cannot be provided.

Eigenschaften

CAS-Nummer |

102569-30-2 |

|---|---|

Molekularformel |

C7H4I2N2O |

Molekulargewicht |

385.93 g/mol |

IUPAC-Name |

2-amino-4-hydroxy-3,5-diiodobenzonitrile |

InChI |

InChI=1S/C7H4I2N2O/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1,12H,11H2 |

InChI-Schlüssel |

UZAIPMCYJQMSKA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1I)O)I)N)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Hydroxy 3,5 Diiodobenzonitrile

Chemical Modifications at Specific Functional Groups

The presence of multiple functional groups on the benzonitrile (B105546) ring allows for selective modifications, enabling the synthesis of a library of derivatives with tailored properties.

The amino group in 2-Amino-4-hydroxy-3,5-diiodobenzonitrile is a primary aromatic amine, which is a versatile functional group for a wide array of chemical transformations. Common derivatizations include acylation, alkylation, arylation, and diazotization reactions.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities.

Alkylation and Arylation: N-alkylation and N-arylation can be achieved through reactions with alkyl halides or aryl halides, respectively, often under basic conditions or with the use of a catalyst. These reactions introduce alkyl or aryl substituents on the nitrogen atom.

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and nitro groups.

Table 1: Representative Derivatizations of the Amino Moiety

| Reagent/Condition | Product Type |

| Acetyl chloride, pyridine | N-acetyl derivative |

| Methyl iodide, K₂CO₃ | N-methylated derivative |

| 2,4-Dinitrofluorobenzene | N-aryl derivative (Sanger's reagent) |

| NaNO₂, HCl, 0-5 °C | Diazonium salt intermediate |

The phenolic hydroxyl group is another key site for chemical modification, allowing for the introduction of various functional groups through O-alkylation, O-acylation, and other reactions.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with alkylating agents such as alkyl halides or sulfates in the presence of a base. The Williamson ether synthesis is a common method for this transformation.

O-Acylation (Esterification): Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents like acid chlorides or anhydrides, typically in the presence of a base such as pyridine.

Table 2: Representative Modifications of the Hydroxy Group

| Reagent/Condition | Product Type |

| Dimethyl sulfate, NaOH | O-methyl ether |

| Benzyl bromide, K₂CO₃ | O-benzyl ether |

| Acetic anhydride, pyridine | O-acetyl ester |

The iodine atoms on the aromatic ring are susceptible to various transformations, including deiodination and palladium-catalyzed cross-coupling reactions. These reactions allow for significant modifications of the molecular scaffold.

Deiodination: The iodine atoms can be removed (reduced) to hydrogen atoms using various reducing agents, such as catalytic hydrogenation or treatment with specific reducing agents like hypophosphorous acid. This allows for the synthesis of less halogenated derivatives.

Cross-Coupling Reactions: The carbon-iodine bonds are excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups. The reactivity of the two iodine atoms may differ, potentially allowing for selective functionalization.

Table 3: Potential Alterations of the Halogenation Pattern

| Reagent/Condition | Reaction Type | Product Feature |

| H₃PO₂, heat | Deiodination | Removal of one or both iodine atoms |

| Arylboronic acid, Pd(PPh₃)₄, base | Suzuki Coupling | Aryl group replaces an iodine atom |

| Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | Sonogashira Coupling | Alkynyl group replaces an iodine atom |

| Alkene, Pd(OAc)₂, PPh₃, base | Heck Coupling | Alkenyl group replaces an iodine atom |

| Amine, Pd catalyst, base | Buchwald-Hartwig Amination | Amino group replaces an iodine atom |

The benzonitrile group itself can undergo chemical transformations, although these reactions often require harsher conditions compared to the modifications of the amino and hydroxyl groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation converts the benzonitrile into the corresponding benzoic acid derivative.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cyclization Reactions: In the presence of suitable reagents, the nitrile group can participate in cyclization reactions to form heterocyclic rings. For example, reaction with certain difunctional molecules can lead to the formation of fused heterocyclic systems.

Table 4: Potential Modifications of the Benzonitrile Core

| Reagent/Condition | Product Type |

| H₂SO₄, H₂O, heat | Carboxylic acid derivative |

| LiAlH₄, THF | Aminomethyl derivative |

| NaN₃, NH₄Cl | Tetrazole derivative |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino 4 Hydroxy 3,5 Diiodobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, 1D (¹H and ¹³C) and 2D NMR experiments are critical for the unambiguous assignment of all proton and carbon signals.

Given the substitution pattern of the benzene (B151609) ring, the molecule possesses a single aromatic proton, an amino group, and a hydroxyl group. The ¹H NMR spectrum is expected to show distinct signals for these protons. The aromatic proton's chemical shift would be influenced by the electron-donating effects of the amino and hydroxyl groups and the deshielding effect of the iodine and nitrile substituents. The amino (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the nitrile group (C1) and the carbons bonded to the iodine atoms (C3 and C5) would appear significantly downfield. The chemical shifts of the carbons bearing the amino (C2) and hydroxyl (C4) groups would also be characteristic.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are indispensable for confirming the molecular structure by revealing connectivity between atoms. sdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other. sdsu.edu For 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, a COSY experiment would primarily be used to confirm the absence of coupling for the isolated aromatic proton, though long-range couplings could potentially be observed with sensitive instruments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This is crucial for definitively assigning the signal of the aromatic proton to its corresponding carbon atom (C6-H6). The amino and hydroxyl protons would not show a correlation in a standard HSQC spectrum as they are not bonded to carbon.

The combination of these 2D NMR experiments allows for a complete and confident assignment of all ¹H and ¹³C chemical shifts, confirming the substitution pattern on the aromatic ring. science.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile

| Position | Atom Type | Predicted δ (ppm) | Key HMBC Correlations from |

|---|---|---|---|

| 1 | C | ~115-120 | H6, -NH₂ |

| 2 | C | ~140-145 | -NH₂, -OH |

| 3 | C | ~80-85 | -NH₂ |

| 4 | C | ~155-160 | H6, -OH |

| 5 | C | ~85-90 | H6 |

| 6 | C | ~110-115 | - |

| - | CN | ~117-122 | H6 |

| 6 | H | ~7.5-8.0 | C1, C2, C4, C5, CN |

| 2 | -NH₂ | Variable | C1, C2, C3 |

| 4 | -OH | Variable | C3, C4, C5 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the neutral molecule 2-Amino-4-hydroxy-3,5-diiodobenzonitrile (C₇H₄I₂N₂O) is 399.8464 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M-H]⁻) that matches this value to within a few parts per million (ppm), thus confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to study the fragmentation pathways of the molecular ion. nih.gov This analysis provides valuable structural information. For 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, characteristic fragmentation patterns would likely include:

Loss of HCN: A common fragmentation for benzonitriles.

Loss of CO: Typical for phenolic compounds.

Loss of Iodine radicals (I•): Sequential loss of the two iodine atoms.

Cleavage of the amino group: Loss of NH₂ or related fragments.

These fragmentation pathways help to confirm the presence and connectivity of the various functional groups within the molecule. unito.it

X-ray Crystallography of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile and its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. An X-ray crystallographic study of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its covalent structure.

Solid-State Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, strong hydrogen bonds are expected to be the dominant interactions directing the solid-state assembly. Specifically:

The amino group (-NH₂) can act as a hydrogen bond donor.

The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor.

The nitrogen atom of the nitrile group (-C≡N) is a potent hydrogen bond acceptor.

It is highly probable that these functionalities would engage in a network of intermolecular hydrogen bonds, such as N-H···N (nitrile) and O-H···N (nitrile). analis.com.my These interactions could lead to the formation of specific supramolecular synthons, such as dimers or chains, which build up the extended crystal structure. Weaker interactions, like C-H···O and halogen bonding involving the iodine atoms, may also play a role in stabilizing the crystal packing.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs of a substance can exhibit different physical properties. Given the presence of multiple hydrogen bonding groups, 2-Amino-4-hydroxy-3,5-diiodobenzonitrile has the potential to exhibit polymorphism, where different arrangements of hydrogen bonds could lead to different packing motifs.

Crystal engineering studies could be employed to systematically explore and control the solid-state structure. This involves the formation of co-crystals with other molecules (co-formers) that can form predictable hydrogen bonds with the target molecule. By selecting appropriate co-formers, it may be possible to generate new solid forms with tailored structural motifs and properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com These techniques are excellent for identifying the functional groups present. nih.gov The spectra are complementary and together provide a comprehensive vibrational fingerprint of the compound. thermofisher.com

For 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, the key vibrational modes would confirm the presence of its characteristic functional groups. DFT calculations on similar molecules, such as 2-amino-5-chlorobenzonitrile, have been used to support vibrational assignments. nih.gov

Table 2: Characteristic Vibrational Frequencies for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| -OH (hydroxyl) | O-H stretch | 3200 - 3600 (broad) | Strong | Weak |

| -NH₂ (amino) | N-H stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium | Medium |

| -C≡N (nitrile) | C≡N stretch | 2210 - 2240 | Strong | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong | Strong |

| -NH₂ (amino) | N-H bend (scissoring) | 1590 - 1650 | Strong | Weak |

| -OH (hydroxyl) | O-H bend | 1330 - 1440 | Medium | Weak |

| Aromatic Ring | C-H out-of-plane bend | 800 - 900 | Strong | Weak |

| C-I (iodo) | C-I stretch | 500 - 600 | Strong | Strong |

The positions of the N-H and O-H stretching bands can provide insights into the extent of hydrogen bonding in the solid state. Shifts to lower frequencies typically indicate stronger hydrogen bonding. Analysis of these spectra provides a rapid and non-destructive method to confirm the chemical identity and gather information about the molecular structure and intermolecular interactions of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile. researchgate.net

Comprehensive Search for Spectroscopic Data on 2-Amino-4-hydroxy-3,5-diiodobenzonitrile Yields No Specific Findings

Despite a thorough investigation of scientific literature and chemical databases, no specific experimental data on the UV-Vis and fluorescence spectroscopic properties of the chemical compound 2-Amino-4-hydroxy-3,5-diiodobenzonitrile could be located. The search was aimed at uncovering detailed research findings, including electronic transitions and photophysical properties, to populate a detailed analysis as requested.

The investigation included searches for synthesis and characterization reports, spectroscopic studies of closely related analogues such as other substituted benzonitriles, halogenated aminophenols, and di-iodinated aromatic systems. However, these searches did not yield any publications containing the specific absorption maxima (λmax), molar absorptivity (ε), fluorescence emission wavelengths, quantum yields, or fluorescence lifetimes for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile.

Typically, the synthesis and characterization of a novel or uncommon chemical compound would be accompanied by the publication of its spectroscopic data. The absence of such information in the public domain suggests that the compound may not have been synthesized or, if it has, its detailed photophysical properties have not been a subject of published research.

While general principles of spectroscopy can offer theoretical predictions about the potential behavior of this molecule—for instance, the presence of the aromatic ring, nitrile, amino, and hydroxyl groups would be expected to give rise to π→π* and n→π* electronic transitions—any specific quantitative data would be purely speculative. The significant influence of the two heavy iodine atoms on the electronic structure, particularly on spin-orbit coupling which can affect fluorescence properties, further complicates any theoretical estimation without experimental validation.

Given the strict requirement for scientifically accurate and detailed research findings, and the unavailability of such data for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, it is not possible to provide the requested in-depth analysis and data tables for its UV-Vis and fluorescence spectroscopy.

Computational Chemistry and Theoretical Studies of 2 Amino 4 Hydroxy 3,5 Diiodobenzonitrile

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules:

There are no published molecular docking studies predicting the binding modes or affinities of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile with any specific biological macromolecules, such as enzymes or receptors. nih.govmdpi.comnih.gov

Identification of Potential Protein Targets

The initial step in elucidating the pharmacological potential of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile involves identifying its likely protein targets. Computational approaches such as reverse docking and pharmacophore-based screening are instrumental in this process. Reverse docking involves screening the compound against a large library of known protein structures to identify those with the highest binding affinity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features of the compound that are responsible for its biological activity and then searches for proteins with binding sites that can accommodate this pharmacophore.

Potential protein targets for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile could be hypothesized based on its structural similarity to known ligands for various receptors. For instance, the aminophenol moiety is a common feature in molecules targeting a range of biological systems. Through computational screening, a ranked list of potential protein targets can be generated, prioritizing those with the most favorable predicted binding energies and interaction profiles.

Table 1: Illustrative Potential Protein Targets for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile Identified via Virtual Screening

| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| 1 | Protein Kinase A | 1ATP | -9.8 | Asp184, Lys72, Glu170 |

| 2 | Estrogen Receptor Alpha | 1A52 | -9.5 | Arg394, Glu353, His524 |

| 3 | Thyroid Hormone Receptor Beta | 1Q4X | -9.2 | Arg228, Ser277, Asn331 |

| 4 | Carbonic Anhydrase II | 2CBA | -8.9 | His94, His96, Thr199 |

Ligand-Receptor Interaction Fingerprints

Once potential protein targets are identified, the next step is to characterize the specific interactions between 2-Amino-4-hydroxy-3,5-diiodobenzonitrile and the binding site of the receptor. This is achieved by generating ligand-receptor interaction fingerprints, which are detailed maps of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The presence of iodine atoms in the compound makes the analysis of halogen bonds particularly relevant, as these interactions can significantly contribute to binding affinity and selectivity.

Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the interactions. These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to identify key residues that are critical for maintaining the binding pose.

Table 2: Predicted Ligand-Receptor Interactions for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile with a Hypothetical Kinase Target

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Amino Group (Donor) | Asp184 (Acceptor) | 2.8 |

| Hydrogen Bond | Hydroxyl Group (Donor) | Glu170 (Acceptor) | 3.1 |

| Halogen Bond | Iodine (I) | Backbone Carbonyl of Leu70 | 3.5 |

| Pi-Pi Stacking | Phenyl Ring | Phe82 | 4.2 |

| Hydrophobic | Phenyl Ring | Val57, Ala75 | N/A |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of untested compounds and for designing new analogues with improved characteristics.

Descriptors Development and Model Validation

The development of robust QSAR and QSPR models begins with the calculation of a wide range of molecular descriptors for a set of molecules with known activities or properties. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape, surface area). For 2-Amino-4-hydroxy-3,5-diiodobenzonitrile and its analogues, quantum chemical descriptors such as HOMO/LUMO energies and dipole moments could also be important. nih.govnih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the model. nih.govnih.gov The predictive power of the model is then rigorously assessed through internal and external validation techniques, such as cross-validation and prediction on an external test set. nih.govnih.gov

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Analogues of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile

| Descriptor Type | Descriptor Name | Example Value |

| 1D | Molecular Weight | 414.9 g/mol |

| 2D | Topological Polar Surface Area | 76.0 Ų |

| 3D | Molecular Volume | 250.5 ų |

| Quantum Chemical | HOMO Energy | -6.2 eV |

| Quantum Chemical | LUMO Energy | -1.5 eV |

Virtual Screening for Analogues

With a validated QSAR model in hand, it is possible to perform virtual screening of large chemical libraries to identify novel analogues of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile with potentially enhanced activity or improved properties. This process involves calculating the same set of molecular descriptors for all compounds in the library and then using the QSAR model to predict their activity.

The top-ranking compounds from the virtual screen can then be subjected to the same docking and molecular dynamics simulations described earlier to further evaluate their potential as promising new leads. This iterative process of computational design, prediction, and evaluation significantly accelerates the drug discovery pipeline.

Biochemical and Molecular Biological Investigations of 2 Amino 4 Hydroxy 3,5 Diiodobenzonitrile Pre Clinical, in Vitro/animal Models

Target Identification and Engagement Studies in Cell-Free Systems

No publicly available research data exists on the target identification and engagement of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile in cell-free systems.

Enzyme Inhibition/Activation Kinetics and Mechanism

There are no available studies detailing the effects of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile on enzyme activity, including inhibition or activation kinetics and the corresponding mechanisms of action.

Receptor Binding and Ligand Affinity Assays

Information regarding the binding affinity of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile to any specific receptors is not present in the current scientific literature.

Cellular Response and Pathway Modulation in Established Cell Lines

There is a lack of published research on the cellular effects and pathway modulation capabilities of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile in established cell lines.

Effects on Cell Proliferation and Viability

No data from in vitro studies on the effects of this compound on cell proliferation and viability have been reported.

Induction of Apoptosis and Cell Cycle Perturbation

There are no documented studies investigating the potential of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile to induce apoptosis or cause cell cycle perturbations in any cell line.

Subcellular Localization and Intracellular Distribution in Cellular Models

Insights into the subcellular behavior of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile can be extrapolated from studies on ioxynil (B1672095). The distribution of such compounds within a cell is critical to understanding their mechanism of action.

The membrane permeability of small aromatic compounds is often influenced by their physicochemical properties, such as lipophilicity and pKa. For ioxynil, its nature as a contact herbicide suggests that it can penetrate the plant cuticle and cell membranes. wikipedia.org Studies with radiolabeled bromoxynil (B128292), a closely related compound, have shown that the majority of the compound remains in the treated leaves, indicating effective cuticular and foliar absorption but limited long-distance symplastic translocation. nih.gov This suggests that while these compounds can cross cell membranes, their subsequent movement within the organism may be restricted. The primary route of foliar penetration appears to be cuticular rather than through the stomata. nih.gov

The transport across membranes for such phenolic compounds can occur via passive diffusion, particularly for the non-ionized form, which is more lipid-soluble. The extent of ionization is pH-dependent, and this can influence the rate of permeation across different cellular membranes with varying pH gradients.

Based on the known mechanisms of ioxynil, specific organelles are targeted, leading to cellular dysfunction.

Chloroplasts: Ioxynil is a potent inhibitor of photosynthesis. wikipedia.org It acts on the photosynthetic electron transport chain, thereby disrupting the light-dependent reactions that occur within the chloroplasts. This leads to a rapid cessation of carbon dioxide fixation. wikipedia.org

Mitochondria: Ioxynil is also a highly active uncoupler of oxidative phosphorylation in both plant and animal cells. nih.govresearchgate.net This action takes place in the mitochondria, where the compound disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This leads to a severe depletion of cellular ATP levels. nih.gov At higher concentrations, ioxynil can also inhibit electron transport in isolated mitochondria. nih.gov

These dual actions on chloroplasts and mitochondria highlight the profound impact of this class of compounds on cellular energy metabolism.

Gene Expression and Proteomic Profiling in Biological Systems (In vitro/Animal Models)

While specific transcriptomic and proteomic data for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile are not available, the known biological effects of ioxynil suggest that exposure to such compounds would induce significant changes in gene and protein expression profiles. These changes would likely be associated with cellular stress responses, metabolic disruption, and pathways related to cell growth and communication.

Transcriptomic analyses, such as RNA-Seq and microarrays, are powerful tools to investigate the global changes in gene expression following exposure to a chemical compound. Based on the known activities of ioxynil, a hypothetical transcriptomic study on a relevant biological system might reveal alterations in the expression of genes involved in:

Photosynthesis and Respiration: Downregulation of genes encoding for components of the photosynthetic apparatus and the electron transport chain in response to the inhibitory effects of the compound.

Stress Response: Upregulation of genes associated with oxidative stress, such as those encoding for antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and heat shock proteins.

DNA Repair and Cell Cycle Control: Ioxynil and its derivatives have been shown to have cytogenotoxic effects, impairing cell division and genomic integrity. nih.govtandfonline.com This suggests that genes involved in DNA repair pathways and cell cycle checkpoints could be differentially expressed.

Hormone Signaling: Ioxynil may interfere with the development or transport of plant hormones like cytokinin and gibberellin. nih.gov Transcriptomic analysis could identify specific genes within these signaling pathways that are affected.

Cell-Cell Communication: Studies have shown that ioxynil is a strong inhibitor of connexin 43 gap junction channels, which are crucial for intercellular communication. researchgate.netresearchgate.net This would be reflected in the altered expression of genes related to cell adhesion and communication.

Table 1: Hypothetical Transcriptomic Changes in Response to 2-Amino-4-hydroxy-3,5-diiodobenzonitrile Exposure (Based on Ioxynil Data)

| Biological Process | Expected Gene Expression Change | Potential Genes Affected |

| Photosynthesis | Downregulation | Genes for photosystem components, Calvin cycle enzymes |

| Oxidative Phosphorylation | Downregulation | Genes for electron transport chain complexes, ATP synthase |

| Oxidative Stress Response | Upregulation | Superoxide dismutase, catalase, glutathione (B108866) S-transferases |

| DNA Damage Response | Upregulation | DNA repair enzymes, cell cycle checkpoint proteins |

| Cell Communication | Downregulation | Connexins, cadherins |

Proteomic analysis using mass spectrometry would complement transcriptomic data by providing a direct measure of the changes in protein levels and post-translational modifications. Based on the mechanisms of ioxynil, a proteomic study could identify changes in:

Mitochondrial and Chloroplast Proteins: Alterations in the abundance of proteins involved in the electron transport chains of both organelles.

Stress-Related Proteins: Increased levels of heat shock proteins and antioxidant enzymes, indicating a cellular stress response.

Proteins Involved in Cell Signaling: Changes in the phosphorylation status of proteins involved in signaling pathways, such as the ERK1/2 pathway, which has been shown to be activated by ioxynil octanoate (B1194180). researchgate.net

Gap Junction Proteins: Decreased levels of connexin 43 at the plasma membrane due to increased degradation. researchgate.netresearchgate.net

Table 2: Potential Proteomic Alterations Following Exposure to 2-Amino-4-hydroxy-3,5-diiodobenzonitrile (Inferred from Ioxynil)

| Protein Category | Predicted Change in Abundance/Activity | Analytical Approach |

| Photosystem Proteins | Decreased | 2D-PAGE, LC-MS/MS |

| Mitochondrial Respiratory Chain Proteins | Decreased | Blue Native PAGE, LC-MS/MS |

| Heat Shock Proteins | Increased | Western Blot, Quantitative Proteomics (SILAC, iTRAQ) |

| Connexin 43 | Decreased (at plasma membrane) | Immunofluorescence, Western Blot |

| ERK1/2 | Increased Phosphorylation | Phosphoproteomics, Western Blot with phospho-specific antibodies |

Mechanistic Studies in Pre-clinical Animal Models (Excluding Clinical Human Trials)

Mechanistic studies in animal models using ioxynil have revealed several key toxicological pathways that may also be relevant for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile.

Tumorigenesis: Both ioxynil and its derivative, ioxynil octanoate, have been reported to induce tumors in animal bioassays. researchgate.netresearchgate.net The underlying molecular mechanisms are not fully understood but may be related to their effects on cell communication and signaling.

Inhibition of Intercellular Communication: A significant finding is that ioxynil and ioxynil octanoate are potent inhibitors of intercellular communication via gap junctions. researchgate.netresearchgate.net They cause a rapid loss of connexin 43 gap junctions from the plasma membrane and promote its degradation. researchgate.netresearchgate.net This disruption of cell-cell communication is a known factor in the early stages of tumorigenesis. researchgate.net

Endocrine Disruption: Ioxynil can affect the human thyroid by binding to transthyretin, a protein that transports thyroid hormones in the blood. wikipedia.org This interaction has the potential to disrupt thyroid hormone homeostasis. In rats, ioxynil has been shown to provoke thyroid tumors. wikipedia.org

These findings from preclinical animal models highlight several important molecular mechanisms, including the disruption of gap junctions and interference with thyroid hormone transport, which could be critical areas of investigation for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile.

Target Validation in Vivo

No publicly available studies detailing the in vivo target validation of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile were identified. Information regarding the confirmation of its molecular target(s) in living animal models, which is a critical step in preclinical drug development, is not present in the accessible literature.

Pharmacodynamic Biomarker Discovery

There is no available research on the discovery and development of pharmacodynamic biomarkers for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile. Studies aimed at identifying and validating biomarkers to measure the biological activity of this compound in response to treatment in preclinical models have not been published in the sources reviewed.

Pharmacokinetic and Biotransformation Studies of 2 Amino 4 Hydroxy 3,5 Diiodobenzonitrile Pre Clinical, Non Human Systems

Absorption and Distribution Studies in Pre-clinical Models (e.g., Caco-2, in vivo animal tissue distribution)

There is no available research data detailing the absorption and distribution characteristics of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile in preclinical models.

Metabolism and Metabolite Identification in Hepatic Systems (In vitro/Animal Liver Microsomes/Hepatocytes)

The biotransformation of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile by hepatic systems remains uninvestigated in the available scientific literature.

Excretion Pathways and Clearance Mechanisms in Animal Models

The determination of excretion pathways is fundamental to understanding the disposition of a xenobiotic. In pre-clinical animal models, such as rats and dogs, studies are designed to quantify the elimination of the parent compound and its metabolites through major routes, including urine, feces, and bile.

Radiolabeling the compound, often with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), is a common and effective method to trace the drug's fate in the body. Following administration of the labeled compound to animal models, urine and feces are collected over a period until the radioactivity is almost completely excreted. This allows for the determination of the primary route of elimination. For instance, a study on atorvastatin (B1662188) in rats and dogs found that bile was a major route of excretion, accounting for 73% and 33% of the oral dose, respectively, with the remainder recovered in feces and only trace amounts in urine. nih.gov

Biliary excretion is a significant pathway for many compounds and their metabolites. To investigate this, bile duct cannulation studies are often performed in anesthetized animals. This allows for the direct collection of bile and quantification of the amount of drug and metabolites excreted via this route. The data from such studies can reveal the extent of enterohepatic circulation, a process where compounds excreted in the bile are reabsorbed in the intestine.

The clearance of a drug is a measure of the volume of plasma from which the drug is completely removed per unit of time. It is a critical pharmacokinetic parameter that, along with the volume of distribution, determines the half-life of a compound. Total body clearance is the sum of all individual organ clearance processes, primarily hepatic (metabolic) and renal (excretory) clearance. In animal models, clearance is calculated from the dose administered and the area under the plasma concentration-time curve (AUC). For compounds primarily eliminated by the kidneys, renal clearance can be a significant contributor to total clearance. However, for many xenobiotics, hepatic metabolism is the main clearance mechanism. In the case of iododoxorubicin, studies in rats, dogs, and monkeys showed that renal excretion was almost negligible, with less than 2% of the dose being excreted in the urine as the parent drug and its metabolite. nih.gov

Table 1: Hypothetical Excretion Profile of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile in Animal Models

| Excretion Route | Rat (% of Dose) | Dog (% of Dose) |

| Urine | Data Not Available | Data Not Available |

| Feces | Data Not Available | Data Not Available |

| Bile | Data Not Available | Data Not Available |

This table is for illustrative purposes to show how data on excretion pathways would be presented. No experimental data is currently available for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile.

Investigation of Potential for Pre-clinical Drug-Drug Interactions (In vitro enzyme inhibition/induction)

Pre-clinical in vitro studies are crucial for predicting the potential of a new chemical entity to cause drug-drug interactions (DDIs). researchgate.net These interactions often occur when one drug alters the metabolism of another, typically by inhibiting or inducing the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. nih.govnih.gov

Enzyme Inhibition:

In vitro assays using human liver microsomes or recombinant human CYP enzymes are the standard for assessing the inhibitory potential of a compound. researchgate.net These studies determine the concentration of the investigational drug required to inhibit the activity of a specific CYP isozyme by 50% (IC₅₀). The major human CYP enzymes typically evaluated include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, as they are responsible for the metabolism of the majority of clinically used drugs. nih.gov

The mechanism of inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible (time-dependent inhibition). Time-dependent inhibition (TDI) is of particular concern as it can lead to more pronounced and prolonged DDIs. Specific assays are conducted to evaluate the potential for TDI. If a compound shows significant inhibition in these in vitro systems, further clinical investigation is often warranted. europa.eu

Enzyme Induction:

A compound can also cause DDIs by inducing the expression of metabolizing enzymes, leading to increased metabolism and potentially reduced efficacy of co-administered drugs. The potential for enzyme induction is typically evaluated in vitro using cultured human hepatocytes. The hepatocytes are treated with various concentrations of the investigational compound, and the induction of specific CYP enzyme mRNA levels (e.g., via qPCR) and/or enzyme activity is measured. The primary CYPs evaluated for induction are CYP1A2, CYP2B6, and CYP3A4, as these are most susceptible to induction by xenobiotics.

Table 2: Hypothetical In Vitro Cytochrome P450 Inhibition Profile of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile

| CYP Isozyme | IC₅₀ (µM) | Type of Inhibition |

| CYP1A2 | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available |

| CYP3A4 | Data Not Available | Data Not Available |

This table is for illustrative purposes to show how data on in vitro enzyme inhibition would be presented. No experimental data is currently available for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile.

Table 3: Hypothetical In Vitro Cytochrome P450 Induction Profile of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile in Human Hepatocytes

| CYP Isozyme | Fold Induction at Test Concentration | EC₅₀ (µM) |

| CYP1A2 | Data Not Available | Data Not Available |

| CYP2B6 | Data Not Available | Data Not Available |

| CYP3A4 | Data Not Available | Data Not Available |

This table is for illustrative purposes to show how data on in vitro enzyme induction would be presented. No experimental data is currently available for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile.

Analytical Method Development for Research Applications of 2 Amino 4 Hydroxy 3,5 Diiodobenzonitrile

Quantitative Bioanalytical Methodologies for Biological Matrices (e.g., LC-MS/MS for animal PK studies)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates, owing to its high sensitivity, selectivity, and speed. A validated LC-MS/MS method is crucial for characterizing the pharmacokinetic (PK) profile of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile in animal studies.

Method development would begin with the selection of an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or ¹⁵N-labeled 2-Amino-4-hydroxy-3,5-diiodobenzonitrile) to account for matrix effects and variability in extraction and ionization. Sample preparation is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic separation would likely be achieved using a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of formic acid to promote protonation of the analyte and improve peak shape.

For mass spectrometric detection, the compound would be ionized using electrospray ionization (ESI) in positive or negative ion mode. Given the presence of a basic amino group, positive ion mode is likely to be more sensitive. The precursor ion (the protonated molecule, [M+H]⁺) would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions would be monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile in Rat Plasma

| Parameter | Condition |

|---|---|

| LC System | UPLC System |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transition | m/z 414.9 → 288.0 |

| Internal Standard | ¹³C₆-2-Amino-4-hydroxy-3,5-diiodobenzonitrile |

| IS MRM Transition | m/z 420.9 → 294.0 |

Chromatographic Techniques for Purity Assessment and Isolation of Related Substances

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential for determining the purity of the drug substance and for identifying and quantifying any related substances or degradation products. These methods are crucial for quality control during synthesis and formulation development.

Method development for purity assessment would focus on achieving adequate resolution between the main compound and all potential impurities. A systematic approach would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, water), and pH values. Photodiode array (PDA) detection is commonly used to assess peak purity and to obtain UV spectra of the analyte and any impurities, which can aid in their identification.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| HPLC System | Quaternary HPLC with PDA Detector |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% to 90% B over 20 minutes |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

While 2-Amino-4-hydroxy-3,5-diiodobenzonitrile itself is not chiral, if chiral derivatives are synthesized, the development of a stereoselective analytical method would be necessary to separate and quantify the enantiomers. Chiral chromatography, using a chiral stationary phase (CSP), is the most common technique for this purpose. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds. researchgate.net The mobile phase is typically a mixture of a non-polar organic solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The separation is influenced by the nature and concentration of the alcohol modifier. researchgate.net

Spectroscopic Techniques for High-Throughput Screening and Detection

Spectroscopic techniques can be adapted for high-throughput screening (HTS) assays to identify potential biological targets or to screen for inhibitors of a particular enzyme. nih.govnih.gov For 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, techniques such as UV-Vis spectroscopy and fluorescence spectroscopy could be employed.

For example, if the compound is being investigated as an enzyme inhibitor, an HTS assay could be developed based on a change in absorbance or fluorescence upon binding to the target or inhibition of the enzymatic reaction. The intrinsic spectroscopic properties of the compound, such as its UV absorbance maxima, would be characterized. A study on the related compound 2-amino-4-chlorobenzonitrile (B1265954) showed two main absorption peaks in the UV-Vis spectrum, corresponding to π → π* and n → π* transitions in the aromatic ring and nitrile group. analis.com.my

Table 3: Potential Spectroscopic Properties for HTS Applications

| Technique | Parameter | Potential Application |

|---|---|---|

| UV-Vis Spectroscopy | Absorbance Maxima (λmax) | Quantitation in simple solutions, enzyme inhibition assays where substrate or product is chromophoric. |

| Fluorescence Spectroscopy | Excitation/Emission Wavelengths | Binding assays (e.g., fluorescence polarization), assays where a fluorescent product is generated. |

Development of Isotopic Labeling Strategies for Metabolic Tracing (e.g., ¹⁴C, ¹³C, ¹²⁵I labeling)

Isotopic labeling is a powerful tool for elucidating the metabolic fate of a drug candidate. By introducing a radioactive (e.g., ¹⁴C, ¹²⁵I) or stable (e.g., ¹³C, ¹⁵N) isotope into the molecule, its absorption, distribution, metabolism, and excretion (ADME) can be traced.

For 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, several labeling strategies could be considered:

¹⁴C or ¹³C Labeling: The benzene (B151609) ring is a common and stable position for introducing carbon isotopes. This would allow for the tracking of the core structure of the molecule and its metabolites.

¹²⁵I Labeling: Labeling with a radioactive isotope of iodine would be particularly useful for studying the potential deiodination of the molecule, which can be a significant metabolic pathway for iodinated compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Amino 4 Hydroxy 3,5 Diiodobenzonitrile Derivatives

Correlating Structural Modifications with Observed Biological Activities

A critical aspect of drug discovery involves synthesizing analogs of a lead compound and evaluating how these structural changes affect their biological efficacy. For 2-Amino-4-hydroxy-3,5-diiodobenzonitrile, this would involve creating a library of derivatives with varied substituents and testing them in relevant biological assays. The resulting data would be crucial for establishing a clear structure-activity relationship (SAR). At present, there is a lack of published studies detailing such systematic modifications and their impact on any specific biological target.

Identification of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. The development of such a model for 2-Amino-4-hydroxy-3,5-diiodobenzonitrile derivatives is contingent on the availability of a set of active and inactive compounds. nih.gov The amino, hydroxyl, and iodo groups, along with the aromatic ring, are all potential pharmacophoric features. However, without experimental data, the precise arrangement and nature of these key features for any given biological activity cannot be determined.

Influence of Substituent Effects on Potency and Selectivity

The electronic and steric properties of substituents can profoundly influence a molecule's potency and selectivity towards its biological target. For instance, adding electron-withdrawing or electron-donating groups to the aromatic ring of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile could modulate its binding affinity. Similarly, altering the size and polarity of substituents could affect how selectively the molecule interacts with one target over another. Research into these substituent effects for this specific class of compounds has not been documented.

Optimizing Physicochemical Properties for Enhanced Biological Performance

Data on the biological activities and physicochemical properties of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile derivatives are not available in the reviewed literature. Therefore, no data tables can be generated at this time.

Potential Applications in Materials Science and Chemical Biology Non Therapeutic/non Clinical Focus

Development of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile as a Molecular Probe for Biological Systems

The inherent fluorescence potential of the substituted benzonitrile (B105546) core could theoretically be harnessed to develop molecular probes. The amino and hydroxyl groups can act as electron-donating groups, which, in conjunction with the electron-withdrawing nitrile group, can create a "push-pull" system conducive to fluorescence. The heavy iodine atoms could also potentially introduce interesting photophysical properties, such as phosphorescence or use in X-ray imaging.

Hypothetical Properties as a Molecular Probe:

| Property | Potential Characteristic | Rationale |

| Fluorescence | Possible emission in the visible spectrum | Electron push-pull system (amino/hydroxyl to nitrile) |

| Sensing | Potential for ion or small molecule sensing | Amino and hydroxyl groups can act as binding sites |

| Imaging | Potential for fluorescence microscopy or X-ray contrast | Halogenated aromatic structure |

Integration into Functional Materials (e.g., sensors, catalysts, optoelectronic devices, fluorescent dyes)

The diverse functional groups on the 2-Amino-4-hydroxy-3,5-diiodobenzonitrile molecule suggest its potential as a building block for various functional materials.

Sensors: The amino and hydroxyl groups could serve as recognition sites for specific analytes, leading to changes in the molecule's optical or electronic properties upon binding.

Catalysts: The aromatic ring and its substituents could potentially coordinate with metal ions, forming the basis for novel catalysts.

Optoelectronic Devices: The potential for tunable electronic properties based on the push-pull nature of the substituents might be explored in the context of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Dyes: As mentioned, the molecule's structure is suggestive of fluorescent properties, making it a candidate for use as a dye in various applications, from biological staining to materials science.

Role in Supramolecular Chemistry and Self-Assembly Processes

The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrile and hydroxyl oxygen) on a rigid aromatic scaffold makes 2-Amino-4-hydroxy-3,5-diiodobenzonitrile an interesting candidate for studies in supramolecular chemistry. These groups can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures through predictable hydrogen bonding interactions. The iodine atoms could also participate in halogen bonding, a less common but increasingly important non-covalent interaction in crystal engineering and supramolecular assembly.

Potential Supramolecular Interactions:

| Interaction Type | Participating Functional Groups |

| Hydrogen Bonding | Amino (donor), Hydroxyl (donor/acceptor), Nitrile (acceptor) |

| Halogen Bonding | Iodine (donor) |

| π-π Stacking | Aromatic ring |

Environmental Research: Degradation Pathways and Fate in Non-Biological Systems (Excluding Ecotoxicity)

While no specific studies on the environmental fate of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile exist, insights can be drawn from related halogenated benzonitrile compounds like the herbicides bromoxynil (B128292) and ioxynil (B1672095). ethz.chresearchgate.netwikipedia.orgresearchgate.net These compounds are known to undergo degradation in the environment through various mechanisms.

Hypothesized Degradation Pathways:

Photodegradation: The aromatic ring and the carbon-iodine bonds are likely susceptible to degradation upon exposure to sunlight. epa.govnih.gov

Hydrolysis: The nitrile group could potentially hydrolyze to a carboxylic acid under certain environmental conditions.

Dehalogenation: The iodine atoms could be reductively removed under anaerobic conditions. wikipedia.org

It is important to note that the presence of the amino group could influence the degradation pathways compared to ioxynil, which has a hydroxyl group at that position.

Concluding Remarks and Future Research Directions for 2 Amino 4 Hydroxy 3,5 Diiodobenzonitrile

Synthesis of Current Knowledge and Key Discoveries

Direct research on 2-Amino-4-hydroxy-3,5-diiodobenzonitrile is notably scarce in publicly available scientific literature. Consequently, a synthesis of current knowledge is primarily an extrapolation based on the chemistry of its constituent functional groups—an aromatic amine, a phenol (B47542), a benzonitrile (B105546), and ortho-iodine substituents. The key "discoveries" are therefore more conceptual, revolving around the potential reactivity and applications inferred from these structural motifs.

The benzonitrile core is a common scaffold in medicinal chemistry, often associated with enzyme inhibition due to the nitrile group's ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups. The presence of an amino group and a hydroxyl group on the benzene (B151609) ring suggests potential for antioxidant activity, as well as sites for further chemical modification to develop derivatives with tailored properties. The di-iodo substitution significantly increases the molecule's molecular weight and lipophilicity, which could influence its pharmacokinetic profile. Furthermore, the iodine atoms could serve as handles for cross-coupling reactions to build more complex molecular architectures.

Remaining Challenges and Unanswered Questions in the Research Landscape

The primary challenge in the research landscape of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile is the fundamental lack of empirical data. Key unanswered questions that form a roadmap for future investigation include:

Synthetic Accessibility: What is the most efficient and scalable synthetic route to produce 2-Amino-4-hydroxy-3,5-diiodobenzonitrile with high purity? While theoretical pathways can be proposed, their practical feasibility, yields, and the stability of intermediates are unknown.

Physicochemical Properties: Basic properties such as solubility in various solvents, pKa values of the amino and hydroxyl groups, and its solid-state structure (crystalline form) are yet to be determined.

Chemical Reactivity: How do the electron-donating amino and hydroxyl groups and the electron-withdrawing nitrile and iodo groups collectively influence the reactivity of the aromatic ring? Understanding its susceptibility to electrophilic and nucleophilic substitution is crucial.

Biological Activity: Does this compound exhibit any significant biological activity? Its structural similarity to other bioactive molecules suggests potential, but this remains to be experimentally verified.

Proposed Future Research Avenues and Methodological Innovations

Future research should initially focus on establishing a solid foundation of knowledge about this compound.

Proposed Research Avenues:

| Research Avenue | Description |

| Synthetic Route Development | Investigation of multi-step synthetic pathways starting from commercially available precursors. This would likely involve nitration, reduction, iodination, and cyanation reactions on a phenolic starting material. |

| Spectroscopic and Structural Characterization | Thorough characterization using modern analytical techniques, including NMR (¹H, ¹³C), mass spectrometry, IR, and UV-Vis spectroscopy, to confirm its structure and electronic properties. X-ray crystallography would be invaluable for determining its three-dimensional structure. |

| Computational Modeling | Density Functional Theory (DFT) calculations to predict its molecular geometry, electronic structure, and reactivity. This can guide experimental work and help in interpreting spectroscopic data. |

| Preliminary Biological Screening | In vitro screening against a panel of biological targets, such as kinases, proteases, or microbial strains, to identify any potential "hit" activities. |

Methodological Innovations:

The synthesis could benefit from modern catalytic methods, such as C-H activation or novel iodination reagents, to improve efficiency and reduce waste. High-throughput screening techniques could be employed for the initial biological evaluation to rapidly assess its potential across a wide range of assays.

Interdisciplinary Opportunities and Translational Research Prospects (Excluding Clinical Human Applications)

The unique combination of functional groups in 2-Amino-4-hydroxy-3,5-diiodobenzonitrile opens up several interdisciplinary research opportunities.

Materials Science: The presence of hydrogen bond donors (amino, hydroxyl) and acceptors (nitrile) suggests potential for the formation of self-assembling structures or inclusion in supramolecular materials. Its high iodine content could also make it a candidate for X-ray absorbing materials.

Agricultural Science: Many benzonitrile derivatives exhibit herbicidal or fungicidal properties. This compound could be investigated as a potential lead for new agrochemicals. Its impact on soil microorganisms and plant physiology would be a key area of study.

Environmental Science: The di-iodinated aromatic structure suggests potential as a precursor for novel flame retardants or as a model compound for studying the environmental degradation of halogenated aromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.